molecular formula C18H29Cl2NO B1453074 2-{2-[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride CAS No. 1220030-87-4

2-{2-[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride

Cat. No. B1453074
M. Wt: 346.3 g/mol
InChI Key: OYYKADJUZTZENJ-UHFFFAOYSA-N
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Description

“2-{2-[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride” is a chemical compound with the CAS number 1220030-87-4 . The tert-pentyl group in its structure refers to a 2-methylbutan-2-yl group .


Molecular Structure Analysis

The molecular formula of this compound is C18H29Cl2NO . Its molecular weight is 346.33496 . The structure includes a piperidine ring, a phenoxy group, and a tert-pentyl group .

Scientific Research Applications

Identification and Quantification in Pharmaceutical Analysis

Cloperastine hydrochloride, a derivative of piperidine (similar to the compound of interest), is extensively used in cough treatment due to its central antitussive effect. Research has been conducted to identify and quantify impurities in cloperastine hydrochloride, utilizing various chromatographic and spectral methods, indicating the importance of piperidine derivatives in ensuring the purity and quality of pharmaceutical products (Liu et al., 2020).

Chemical Synthesis and Modification

Piperidine derivatives have been used as raw materials in chemical synthesis. For example, piperidin-4-one hydrochloride was used to synthesize 4-chloropiperidine hydrochloride, showcasing the application of such compounds in chemical synthesis and modification processes (Zhang Guan-you, 2010).

Biological Activity and Drug Development

The synthesis and crystal structure of novel bioactive heterocycles involving piperidine rings have been studied. These compounds, due to their structural characteristics and biological importance, offer insights into the potential therapeutic applications of piperidine derivatives (Thimmegowda et al., 2009).

Potential in Drug Development and Chemical Analysis

The role of piperidine derivatives in drug development is further emphasized through studies involving multidrug-resistant tuberculosis (MDR-TB) related substances. The detection, isolation, and characterization of these substances indicate the relevance of piperidine structures in developing treatments for complex diseases (Jayachandra et al., 2018).

properties

IUPAC Name

2-[2-[2-chloro-4-(2-methylbutan-2-yl)phenoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28ClNO.ClH/c1-4-18(2,3)14-8-9-17(16(19)13-14)21-12-10-15-7-5-6-11-20-15;/h8-9,13,15,20H,4-7,10-12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYKADJUZTZENJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OCCC2CCCCN2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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